(R)-N-Desacryloyl N-Propionyl Ibrutinib is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor used primarily in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia and mantle cell lymphoma. This compound is characterized by its specific molecular structure, which includes modifications that may enhance its pharmacological properties compared to its parent compound.
(R)-N-Desacryloyl N-Propionyl Ibrutinib belongs to the class of organic compounds known as pyrazolo-pyrimidines. It is classified as a pharmaceutical agent due to its role in modulating kinase activity, specifically targeting Bruton’s tyrosine kinase in B-cell signaling pathways.
The synthesis of (R)-N-Desacryloyl N-Propionyl Ibrutinib involves several steps that typically include:
Technical details regarding specific reagents and reaction conditions can vary based on the synthetic route chosen, but common solvents include dichloromethane and acetonitrile, which facilitate effective mixing and reaction completion .
The molecular formula for (R)-N-Desacryloyl N-Propionyl Ibrutinib is C25H27N7O2, indicating a complex structure with multiple functional groups. The compound features:
The molecular weight of (R)-N-Desacryloyl N-Propionyl Ibrutinib is approximately 457.5 g/mol. The structural representation can be derived from its chemical formula, highlighting the arrangement of atoms and functional groups that contribute to its biological activity.
The primary chemical reactions involved in synthesizing (R)-N-Desacryloyl N-Propionyl Ibrutinib include:
Technical details such as reaction temperatures, times, and yields are crucial for optimizing synthesis routes and ensuring reproducibility in laboratory settings .
(R)-N-Desacryloyl N-Propionyl Ibrutinib functions primarily by irreversibly binding to Bruton’s tyrosine kinase. The mechanism involves:
In vitro studies have shown that this compound exhibits significant potency against Bruton’s tyrosine kinase with IC50 values comparable to those observed for Ibrutinib itself .
(R)-N-Desacryloyl N-Propionyl Ibrutinib appears as a white to off-white solid. It is characterized by:
Relevant chemical properties include:
(R)-N-Desacryloyl N-Propionyl Ibrutinib has several applications in scientific research, particularly in pharmacology and oncology:
This compound represents a significant advancement in targeted cancer therapies, providing insights into molecular interactions critical for drug efficacy and safety profiles in clinical settings.
Achieving the (R)-stereochemical configuration in (R)-N-Desacryloyl N-Propionyl Ibrutinib (CAS 1839099-36-3) hinges on precise chiral induction during piperidine ring functionalization. The core (R)-3-aminopiperidine intermediate is typically derived from tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0), a commercially available chiral building block [1] [4]. Key strategies include:
Racemization risks arise during propionylation due to base sensitivity. Optimized protocols use mild bases (triethylamine) at 0–5°C to preserve stereointegrity [8].
The synthesis of (R)-N-Desacryloyl N-Propionyl Ibrutinib involves sequential modification of the Ibrutinib core (C₂₅H₂₄N₆O₂, CAS 936563-96-1) [1] [4]:
Table 1: Key Synthesis Intermediates
Intermediate | CAS Number | Molecular Formula | Role in Pathway |
---|---|---|---|
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 | C₁₇H₁₃N₅O | Core heterocycle for piperidine coupling |
(R)-1-Boc-3-hydroxypiperidine | 143900-43-0 | C₁₀H₁₉NO₃ | Chiral precursor for piperidine ring |
Ibrutinib Propionamide Impurity | 1839099-22-7 | C₂₅H₂₆N₆O₂ | Direct precursor via acrylate hydrolysis and propionylation |
The desacryloylation step entails hydrolytic cleavage of Ibrutinib’s acrylamide group using alkaline conditions (NaOH/H₂O), followed by propionylation with propionyl chloride. Solvent selection (dichloromethane or ethyl acetate) significantly impacts yield, with ethyl acetate minimizing epimerization [6] [8]. Notably, molecular weight discrepancies in literature (e.g., 457.53 g/mol vs. 442.52 g/mol) stem from confusion with the propionamide analog (C₂₅H₂₆N₆O₂) [3] [5] [7].
Synthesizing (R)-N-Desacryloyl N-Propionyl Ibrutinib generates characteristic byproducts, necessitating stringent chromatographic or recrystallization purification (e.g., methyl tert-butyl ether) [8]. Major impurities include:
Table 2: Major Byproducts in Synthesis
Byproduct | CAS Number | Molecular Formula | Origin |
---|---|---|---|
Ibrutinib Dimer 1 | 2031255-23-7 | C₅₀H₄₈N₁₂O₄ | Michael addition during acrylate hydrolysis |
Ibrutinib Chloro Analog | 1288338-96-4 | C₂₅H₂₅ClN₆O₂ | Halogenation during propionylation |
Ibrutinib Hydroxy Impurity | 2031255-24-8 | C₂₅H₂₃N₅O₃ | Incomplete deprotection of Boc group |
Byproducts arise from:
HPLC-MS profiling reveals these impurities constitute <0.5% in optimized batches, validated via Certificate of Analysis (CoA) from suppliers [3] [7].
Catalytic methods for introducing the (R)-configuration in the piperidine ring focus on in situ chirality transfer:
Table 3: Catalytic Systems for Asymmetric Piperidine Functionalization
Catalyst System | Reaction Type | Enantiomeric Excess (% ee) | Yield (%) |
---|---|---|---|
Zn-(S)-ProPhenol | Amination | 94 | 85 |
Ru-BINAP | Hydrogenation | 99 | 78 |
Cinchona-Derived Ammonium Salt | Michael Addition | 88 | 65 |
Solvent polarity critically influences enantioselectivity. Tetrahydrofuran (THF) outperforms polar aprotic solvents like N,N-dimethylformamide by stabilizing catalyst-substrate adducts [6] [8]. Recent advances exploit bis-N-sulfinylimines as chiral auxiliaries, enabling "chair-like" transition states for stereocontrol during nucleophilic additions [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7